molecular formula C13H20N2O3S B14830738 N-(2-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(2-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14830738
M. Wt: 284.38 g/mol
InChI Key: MBLRSCXOXTYACO-UHFFFAOYSA-N
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Description

N-(2-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol . This compound is characterized by the presence of a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(2-tert-butyl-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)12-11(15-19(4,16)17)10(7-8-14-12)18-9-5-6-9/h7-9,15H,5-6H2,1-4H3

InChI Key

MBLRSCXOXTYACO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated HCl . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(2-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific structure, which includes a tert-butyl group and a cyclopropoxy group on the pyridine ring. This unique structure can confer specific chemical and biological properties, making it valuable for specialized applications .

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